4-Bromo-2-phenylbutanoic acid

Descripción general

Descripción

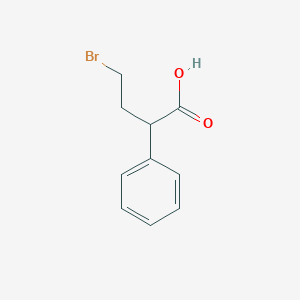

4-Bromo-2-phenylbutanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of butanoic acid, where a bromine atom is substituted at the fourth position and a phenyl group is attached to the second position. This compound is known for its applications in organic synthesis and various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-phenylbutanoic acid. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and bromine atom participate in oxidation processes. In a study of structurally related 4-oxo-4-phenylbutanoic acid, oxidation by tripropylammonium fluorochromate (TriPAFC) in acetic acid/water mixtures yielded benzoic acid via a two-electron transfer mechanism . Key findings include:

-

Rate dependence on solvent polarity : Reaction rates increased with higher acetic acid content (Table 1).

-

Activation parameters : Enthalpy of activation (ΔH‡) ranged from 45–60 kJ/mol, and entropy (ΔS‡) was negative, indicating an associative transition state .

Table 1: Solvent effects on oxidation kinetics

| % AcOH (v/v) | 10²k₂ (dm³mol⁻¹s⁻¹) |

|---|---|

| 30 | 1.2 |

| 50 | 2.8 |

| 70 | 5.6 |

Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SN2) under basic conditions. For example:

-

Hydroxyl substitution : Reaction with NaOH yields 4-hydroxy-2-phenylbutanoic acid.

-

Amination : Treatment with NH₃ produces 4-amino-2-phenylbutanoic acid.

Mechanistic insights :

-

Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity.

-

Steric hindrance from the phenyl group slows substitution at the β-position .

Reduction Reactions

The bromine atom can be reduced to a hydrogen atom using agents like LiAlH₄ or catalytic hydrogenation (H₂/Pd). Products include:

-

2-Phenylbutanoic acid : Primary product under mild conditions.

-

Side products : Over-reduction may yield alcohols or alkanes if reaction conditions are not controlled.

Table 2: Reduction outcomes with varying catalysts

| Catalyst | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 2-Phenylbutanoic acid | 85 |

| Pd/C (H₂) | 2-Phenylbutane | 72 |

Decarboxylation

Thermal or acid-catalyzed decarboxylation eliminates CO₂, forming 3-bromo-1-phenylpropane. This reaction is favored at elevated temperatures (>150°C) and in acidic media .

Key data :

-

Byproducts include minor amounts of unsaturated alkenes due to β-hydrogen elimination.

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the butanoic acid chain. For example:

-

Nitration : HNO₃/H₂SO₄ yields 4-bromo-2-(4-nitrophenyl)butanoic acid.

-

Sulfonation : SO₃/H₂SO₄ produces the corresponding sulfonic acid derivative.

Reactivity trends :

-

Electron-withdrawing carboxylic acid group deactivates the ring, slowing reaction rates compared to unsubstituted benzene derivatives .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to form biaryl derivatives:

-

Example : Reaction with phenylboronic acid forms 2,4-diphenylbutanoic acid.

Table 3: Cross-coupling efficiency

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2,4-Diphenylbutanoic acid | 78 |

| Vinylboronic acid | 4-Vinyl-2-phenylbutanoic acid | 65 |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

-

Esterification : Methanol/H₂SO₄ yields methyl 4-bromo-2-phenylbutanoate.

-

Amidation : Thionyl chloride (SOCl₂) activation followed by NH₃ gives the corresponding amide.

Kinetic data :

Aplicaciones Científicas De Investigación

4-Bromo-2-phenylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: It is utilized in manufacturing processes to improve product quality and efficiency.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-phenylbutanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the phenyl group provides stability and enhances the compound’s reactivity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions, depending on the reaction conditions and the presence of other reagents .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-phenylbutanoic acid: Similar in structure but with different substitution patterns.

4-Bromo-2-phenylbutyric acid: Another derivative with slight variations in the carbon chain length and functional groups.

Uniqueness

4-Bromo-2-phenylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a bromine atom and a phenyl group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Actividad Biológica

4-Bromo-2-phenylbutanoic acid is an organic compound with a bromine atom substitution at the second carbon of a phenylbutanoic acid structure. Its unique properties make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activities, mechanisms, and potential applications of this compound, supported by relevant data and research findings.

This compound has the molecular formula . The presence of the bromine atom significantly influences its reactivity and biological activity compared to its analogs, such as 4-phenylbutanoic acid. Brominated compounds are known for their ability to interact with various biological targets, including enzymes and receptors, leading to alterations in their functions.

Target Interactions : The compound is believed to interact with several biological targets, including enzymes involved in metabolic pathways. Brominated compounds often undergo oxidation reactions, which can affect cellular signaling pathways and gene expression.

Biochemical Pathways : The mechanisms through which this compound exerts its effects include:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, influencing metabolic pathways.

- Oxidation Reactions : The compound can participate in oxidation processes that may lead to the formation of reactive intermediates affecting cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that brominated phenylbutanoic acids possess antimicrobial activity. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes essential for bacterial growth.

Anticancer Potential

There is emerging evidence suggesting that this compound may have anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of various signaling pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may exert neuroprotective effects, potentially through the reduction of oxidative stress and inflammation in neuronal cells. This could have implications for neurodegenerative diseases .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A research study demonstrated that this compound effectively inhibited the growth of certain bacterial strains. The compound's mechanism was linked to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis. -

Anticancer Activity Research :

In vitro studies indicated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analyses showed increased levels of caspase activation, suggesting that the compound triggers programmed cell death pathways . -

Neuroprotection in Animal Models :

Animal studies have indicated that treatment with this compound reduced markers of oxidative stress and improved cognitive functions in models of neurodegeneration. This suggests potential therapeutic applications for conditions like Alzheimer's disease .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C10H11BrO2 | Antimicrobial, anticancer |

| 4-Phenylbutanoic acid | C10H12O2 | Mild neuroprotective effects |

| 2-Bromo-4-methylbutanoic acid | C10H13BrO2 | Limited biological studies |

Propiedades

IUPAC Name |

4-bromo-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHOQWJGOZLWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587609 | |

| Record name | 4-Bromo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-99-3 | |

| Record name | 4-Bromo-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.